4-[2-(2,4-Difluorophenyl)ethyl]piperidine
Description
Properties
IUPAC Name |
4-[2-(2,4-difluorophenyl)ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N/c14-12-4-3-11(13(15)9-12)2-1-10-5-7-16-8-6-10/h3-4,9-10,16H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLLNYZZIRSKAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-difluorophenyl)ethyl]piperidine typically involves the reaction of 2,4-difluorophenylacetonitrile with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction conditions often include the use of boron reagents, such as organotrifluoroborate salts, and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4-Difluorophenyl)ethyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the piperidine ring or the phenyl group.
Scientific Research Applications
Antihypertensive Effects
Research has demonstrated that derivatives of 4-[2-(2,4-Difluorophenyl)ethyl]piperidine exhibit antihypertensive properties. A study involving a related compound showed that oral administration could lower blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of traditional calcium channel blockers . This suggests potential for developing new antihypertensive agents.
Melanocortin Receptor Agonism
The compound has been identified as a selective agonist for the melanocortin-4 receptor (MC-4R). This receptor is implicated in regulating energy homeostasis and has therapeutic potential for treating obesity and metabolic disorders . The activation of MC-4R by piperidine derivatives can influence appetite control and energy expenditure.
Structure-Activity Relationships (SARs)
Understanding the structure-activity relationships of this compound derivatives is crucial for optimizing their pharmacological properties. Studies have indicated that modifications at the piperidine nitrogen and the aromatic substituents can significantly impact their biological activity. For instance, variations in alkyl chain length and branching at the benzylic position have been shown to enhance inhibitory activity against specific targets like T-type calcium channels .
In Vitro Studies
The compound's derivatives have exhibited promising anticancer activity in vitro. A study assessing various piperidine derivatives found that certain compounds displayed significant inhibition of cell proliferation across multiple cancer cell lines, indicating potential as anticancer agents . The mechanism appears to involve the targeting of specific cellular pathways involved in tumor growth.
Case Studies
In vivo studies using mouse models have shown that treatment with selected piperidine derivatives resulted in reduced tumor sizes, supporting their therapeutic potential against cancer. These findings warrant further investigation into their efficacy and safety profiles.
Neuropharmacological Potential
Given its structural similarity to other neuroactive compounds, this compound may also have neuroprotective effects. Preliminary research suggests that it could be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems or protecting neuronal integrity from oxidative stress .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-[2-(2,4-Difluorophenyl)ethyl]piperidine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
4-(2,4-Difluorobenzyl)piperidine (CAS 203860-02-0)
- Structural Difference : Replaces the ethyl linker with a benzyl group.
4-(2,4-Difluorophenyl)piperidine (CAS 291289-50-4)
- Structural Difference : Lacks the ethyl linker; the difluorophenyl group is directly attached to the piperidine.
- Impact : Direct attachment reduces conformational flexibility, which may limit binding to certain receptors. Computational studies suggest that such modifications alter electron density distribution, affecting interactions with biological targets .
1-(2-(2,4-Difluorophenyl)ethyl)-4-(phenylsulfonyl)piperidine (Compound 12)
- Structural Difference : Incorporates a phenylsulfonyl group at the 4-position of piperidine.
- Impact: The sulfonyl group enhances hydrogen-bonding capacity and bioavailability. Derivatives with 4-cyano or 4-carboxamido substituents on the phenylsulfonyl group showed improved oral bioavailability (e.g., compound 26: 45% bioavailability in rats) compared to the parent compound .
Halogen Substitution Comparisons
4-[2-(4-Chlorophenyl)ethyl]piperidine
- Structural Difference : Substitutes fluorine with chlorine on the phenyl ring.
- Impact : Chlorine’s larger atomic radius and lower electronegativity increase steric hindrance and reduce electron-withdrawing effects. This may alter receptor affinity; chlorine-containing analogs are often associated with longer metabolic half-lives but higher toxicity risks .
4-(2-Fluorophenethyl)piperidine (CAS 614731-85-0)
- Structural Difference: Mono-fluorination at the phenyl ring’s 2-position.
- Mono-fluorinated analogs generally exhibit lower metabolic stability than di-fluorinated counterparts .
Functional Group Modifications
(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone Oxime (Risperidone Intermediate)
- Structural Difference : Replaces the ethyl group with a ketone oxime.
- This modification enhances affinity for dopamine D2 and serotonin 5-HT2A receptors, demonstrating how functional groups dictate pharmacological profiles .
4-(2,4-Difluorobenzoyl)piperidine Hydrochloride (CAS 106266-04-0)
- Structural Difference : Features a benzoyl group instead of an ethyl linker.
- Impact : The carbonyl group increases polarity, reducing blood-brain barrier penetration. Such derivatives are less suited for CNS applications but may excel in peripheral targets .
Biological Activity
4-[2-(2,4-Difluorophenyl)ethyl]piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHFN
- Molecular Weight : 251.28 g/mol
This piperidine derivative features a difluorophenyl substituent that is crucial for its biological activity.
This compound interacts with various molecular targets, primarily through receptor binding and enzyme inhibition. Its mechanism involves:
- Receptor Modulation : The compound has been shown to modulate trace amine-associated receptor 1 (TAAR1), displaying dose-dependent activation with an effective concentration (EC) of 0.507 μM, which indicates its potential role in neuropharmacology .
- Enzyme Interaction : It can inhibit specific enzymes, leading to altered metabolic pathways that could be beneficial in treating various conditions.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : Similar piperidine derivatives have demonstrated antimicrobial properties against pathogens like Candida auris. For instance, related compounds showed minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against resistant strains .
- Anticancer Potential : Research indicates that piperidine derivatives can induce apoptosis in cancer cells. A study highlighted a related compound that exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting a promising avenue for cancer therapy .
- Neurological Effects : The modulation of TAAR1 suggests potential applications in treating neuropsychiatric disorders, including schizophrenia. The ability to influence neurotransmitter systems may lead to novel therapeutic strategies .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity Against Candida auris
In a comprehensive study, six novel piperidine derivatives were synthesized and tested for their antifungal activity against clinical isolates of C. auris. The results indicated that certain derivatives induced significant cell death and disrupted the pathogen's plasma membrane integrity, demonstrating their potential as new antifungal agents .
Case Study: Neuropharmacological Applications
A series of analogs based on the piperidine core were developed to explore their efficacy in modulating TAAR1. These compounds were evaluated for their pharmacological profiles in animal models, showing promise as treatments for schizophrenia due to their ability to activate TAAR1 without stereocenters, allowing for further optimization .
Q & A
Q. Table 1. Synthetic Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–25°C | Prevents side reactions |
| Solvent | Dichloromethane | Enhances solubility |
| Reaction Time | 12–18 hours | Maximizes conversion |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
